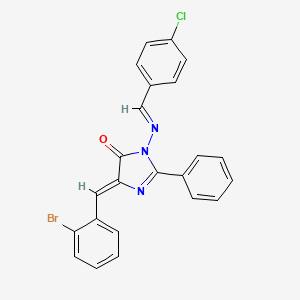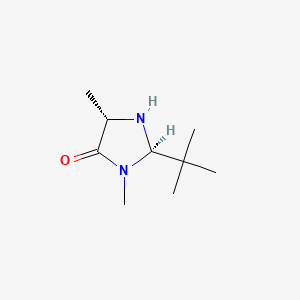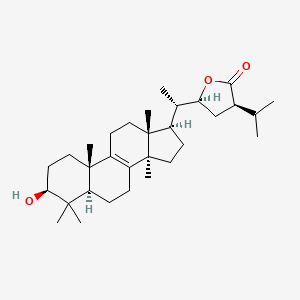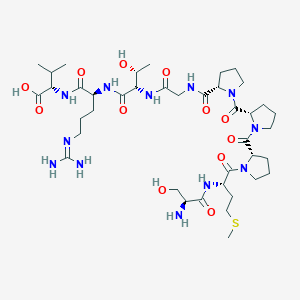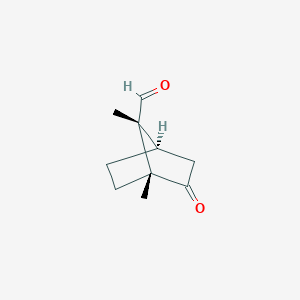![molecular formula C29H39N3O10 B12783128 N-(3-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid CAS No. 91098-64-5](/img/structure/B12783128.png)
N-(3-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid is a complex organic compound that combines a piperazine derivative with an oxalic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 1-(2-phenylethyl)piperazine with 3-methoxybenzoyl chloride under basic conditions to form N-(3-methoxyphenyl)-1-(2-phenylethyl)piperazine.
Alkylation: The next step is the alkylation of the piperazine derivative with 2-bromopropane in the presence of a base such as potassium carbonate to yield N-(3-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide.
Formation of the Oxalate Salt: Finally, the compound is reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be used to study receptor-ligand interactions, particularly those involving piperazine derivatives. Its structure allows it to interact with various biological targets, making it useful in pharmacological studies.
Medicine
Medically, this compound has potential applications in the development of new drugs. Its piperazine moiety is a common feature in many pharmaceuticals, suggesting potential utility in treating conditions such as anxiety, depression, and other neurological disorders.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals and materials. Its unique properties may make it suitable for use in the production of polymers, resins, and other advanced materials.
作用機序
The mechanism of action of N-(3-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine moiety can mimic the structure of endogenous ligands, allowing the compound to bind to receptors and modulate their activity. This can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.
類似化合物との比較
Similar Compounds
N-(3-methoxyphenyl)piperazine: Shares the piperazine and methoxyphenyl groups but lacks the additional alkyl and oxalic acid moieties.
N-(2-phenylethyl)piperazine: Contains the phenylethyl and piperazine groups but lacks the methoxyphenyl and oxalic acid components.
Propanamide derivatives: Various compounds with similar amide structures but different substituents.
Uniqueness
The uniqueness of N-(3-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the piperazine and oxalic acid moieties allows for diverse interactions with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
91098-64-5 |
|---|---|
分子式 |
C29H39N3O10 |
分子量 |
589.6 g/mol |
IUPAC名 |
N-(3-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid |
InChI |
InChI=1S/C25H35N3O2.2C2H2O4/c1-4-25(29)28(23-11-8-12-24(19-23)30-3)21(2)20-27-17-15-26(16-18-27)14-13-22-9-6-5-7-10-22;2*3-1(4)2(5)6/h5-12,19,21H,4,13-18,20H2,1-3H3;2*(H,3,4)(H,5,6) |
InChIキー |
ZFPSAKOHMLAZKL-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N(C1=CC(=CC=C1)OC)C(C)CN2CCN(CC2)CCC3=CC=CC=C3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



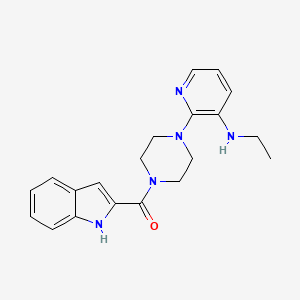


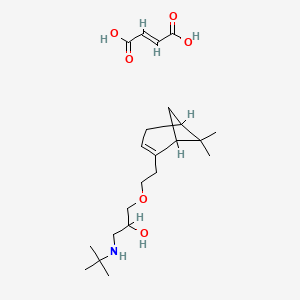
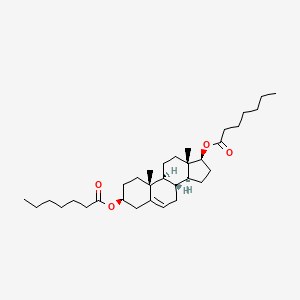
![(2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one](/img/structure/B12783075.png)
